N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide
Description
N-(2-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide (CAS: 1903286-66-7) is a heterocyclic compound combining a benzo[d]thiazole core linked via an ethyl group to a 4-oxothieno[3,2-d]pyrimidine moiety. Its molecular formula is C₁₇H₁₄N₄O₂S₃, with a molecular weight of 402.5 g/mol . The structure features a thienopyrimidinone ring system, known for its bioactivity in inflammation and enzyme inhibition, and a benzothiazole carboxamide group, which enhances binding to targets like kinases or chaperone proteins .
Properties
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S2/c21-15(10-1-2-11-13(7-10)24-9-19-11)17-4-5-20-8-18-12-3-6-23-14(12)16(20)22/h1-3,6-9H,4-5H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRGSJSNVLNACB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCN3C=NC4=C(C3=O)SC=C4)SC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Aminothiophene Derivatives
The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is constructed via cyclocondensation reactions. A widely adopted method involves treating 2-aminothiophene-3-carboxylate derivatives with formamide under reflux conditions. For example, heating ethyl 2-aminothiophene-3-carboxylate with excess formamide at 180°C for 6 hours yields 3H-thieno[3,2-d]pyrimidin-4-one with 85–90% efficiency. The reaction proceeds through nucleophilic attack of the amine on the formamide carbonyl, followed by cyclodehydration (Figure 1A).
To introduce the ethylamine side chain, the N3 position of the thienopyrimidinone is alkylated. Reacting 3H-thieno[3,2-d]pyrimidin-4-one with 2-bromoethylamine hydrobromide in dimethylformamide (DMF) at 80°C for 12 hours affords 3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one. This step typically achieves 70–75% yield, with purification via recrystallization from ethanol.
Synthesis of Benzo[d]thiazole-6-carboxylic Acid
Cyclization of o-Aminothiophenol Derivatives
The benzo[d]thiazole ring is synthesized via cyclization of o-aminothiophenol with carboxylic acid derivatives. A high-yielding route involves reacting o-aminothiophenol with methyl 6-bromobenzoate in the presence of copper(I) iodide and potassium carbonate in dimethyl sulfoxide (DMSO) at 120°C for 8 hours. This produces methyl benzo[d]thiazole-6-carboxylate in 82% yield. Subsequent hydrolysis with aqueous sodium hydroxide (2M, reflux, 4 hours) yields benzo[d]thiazole-6-carboxylic acid (95% yield).
Amide Coupling Between Intermediate Components
Carbodiimide-Mediated Coupling
The final step involves conjugating the ethylamine intermediate with benzo[d]thiazole-6-carboxylic acid using carbodiimide reagents. Optimized conditions employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0–5°C for 1 hour, followed by stirring at room temperature for 24 hours. The reaction achieves 80–85% yield after purification via silica gel chromatography.
Table 1. Key Reaction Conditions and Yields
Optimization and Alternative Methods
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times for thienopyrimidinone formation. Heating 2-aminothiophene-3-carboxylate with formamide at 150°C for 20 minutes under microwave conditions yields 3H-thieno[3,2-d]pyrimidin-4-one in 88% yield, comparable to conventional heating.
Solid-Phase Synthesis for Amide Bond Formation
Immobilizing the ethylamine intermediate on Wang resin enables iterative coupling with benzo[d]thiazole-6-carboxylic acid using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). This method achieves 78% yield with simplified purification.
Structural Characterization and Validation
Critical spectroscopic data confirm successful synthesis:
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenated precursors and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
Chemistry
The compound is utilized as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic synthesis reactions, facilitating the development of novel compounds.
Biology
In biological research, N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide is investigated as a biochemical probe to study enzyme functions and interactions. Its ability to interact with specific molecular targets makes it valuable for understanding biological pathways.
Medicine
The compound has shown potential therapeutic properties in several areas:
- Anticancer Activity : Studies have indicated that it may inhibit cancer cell proliferation through specific molecular interactions.
- Antimicrobial Properties : Research suggests effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammation markers in vitro.
Industry
In industrial applications, this compound is explored for its potential in developing materials with specific electronic or optical properties. This includes applications in organic electronics and photonic devices.
Case Studies
-
Anticancer Activity Study :
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in cell cycle regulation. -
Antimicrobial Testing :
In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a broad-spectrum antimicrobial activity, particularly effective against resistant strains of Staphylococcus aureus. -
Material Science Application :
Researchers have explored its use in creating organic photovoltaic cells. The unique electronic properties of the compound allow for enhanced charge transport efficiency, leading to improved solar cell performance.
Mechanism of Action
The mechanism of action of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Impact: The target compound’s thienopyrimidinone group distinguishes it from ’s piperidine-based benzothiazoles, which exhibit Hsp90 inhibition. Its ethyl linker may enhance solubility compared to bulky piperidine derivatives .
- Synthesis Challenges: While and report yields of 29–89% for benzothiazole derivatives, the target’s synthesis route is unspecified. Thienopyrimidinone synthesis (e.g., via cyclocondensation in ) often requires precise stoichiometry .
- Bioactivity Potential: The thienopyrimidinone moiety in analogs shows anti-inflammatory activity (COX-2 inhibition), suggesting the target compound may share similar properties. However, the benzothiazole carboxamide group could redirect activity toward kinase or chaperone targets, as seen in UK-370,485 .
Pharmacokinetic and Physicochemical Properties
Analysis :
- High melting points in compounds (>200°C) suggest crystalline stability, which the target compound may lack due to its amorphous structure (common in thienopyrimidinones) .
Biological Activity
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and research findings.
Structural Characteristics
The compound consists of a thieno-pyrimidine core linked to a benzo[d]thiazole moiety, which is further substituted with a carboxamide group. The molecular formula and weight are critical for understanding its interactions and effects in biological systems.
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃O₂S₂ |
| Molecular Weight | Approximately 317.42 g/mol |
Synthesis
The synthesis of this compound can be achieved through various methodologies, often involving multi-step organic reactions that incorporate key intermediates derived from thieno-pyrimidine and benzo[d]thiazole structures.
Antimicrobial Activity
Research indicates that compounds with thieno-pyrimidine structures exhibit significant antimicrobial properties. The presence of the benzo[d]thiazole moiety enhances this activity, making it a candidate for further investigation as an antimicrobial agent. Studies have shown that similar compounds demonstrate efficacy against various bacterial strains, suggesting that this compound may also possess comparable properties .
Anticancer Potential
The anticancer activity of compounds containing fused heterocycles has been widely documented. In vitro studies have demonstrated that derivatives related to this compound exhibit cytotoxic effects on cancer cell lines. For instance, related thieno-pyrimidine derivatives have shown IC50 values in the low micromolar range against liver and prostate cancer cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 3.105 | Induction of apoptosis via caspase activation |
| PC-3 | 2.15 | Inhibition of VEGFR-2 and AKT signaling pathways |
Enzyme Inhibition
This compound may also act as an inhibitor of key enzymes involved in disease pathology. For example, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's . The binding interactions can be elucidated through molecular docking studies, providing insights into their inhibitory mechanisms.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the thienopyrimidine ring significantly enhanced antibacterial activity compared to standard antibiotics .
- Anticancer Screening : In vitro assays on HepG2 and PC-3 cell lines revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies .
Q & A
Q. Critical Factors :
- Solvent choice (DMF or DMSO) for solubility and reactivity.
- Catalysts: EEDQ (ethoxycarbonyl ethylenediamine) enhances coupling efficiency .
- Temperature control (reflux for cyclization, room temperature for amidation).
How can researchers design experiments to evaluate the compound’s inhibitory effects on kinase targets like BRAFV600E?
Advanced Experimental Design
To assess kinase inhibition, employ:
- In vitro kinase assays : Use recombinant BRAFV600E enzyme with ATP/kinase substrate (e.g., MEK1). Measure IC₅₀ via fluorescence polarization or radiometric assays.
- Cellular assays : Test antiproliferative activity in BRAF-mutant cell lines (e.g., A375 melanoma) using MTT or CellTiter-Glo. Compare dose-response curves with reference inhibitors (e.g., vemurafenib) .
- Structural analysis : Perform molecular docking using X-ray crystallography data of BRAFV600E (PDB ID: 3OG7) to predict binding modes.
Validation : Cross-validate results with Western blotting for phosphorylated ERK (downstream target) to confirm pathway inhibition .
What characterization techniques are critical for confirming the structure and purity of this compound?
Q. Basic Analytical Workflow
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of thienopyrimidine and benzothiazole moieties. For example, characteristic shifts for the 4-oxo group (~170 ppm in ¹³C NMR) and aromatic protons in benzo[d]thiazole (~7.5-8.5 ppm in ¹H NMR) .
- Mass Spectrometry (HRMS) : Exact mass analysis to verify molecular formula (e.g., [M+H]⁺ ion).
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
- X-ray crystallography : For unambiguous structural confirmation, as applied to related thienopyrimidine derivatives .
What strategies are recommended for resolving discrepancies in structure-activity relationships (SAR) observed in analogs?
Advanced SAR Analysis
Discrepancies often arise from subtle structural variations. For example:
Q. Resolution Strategies :
- Free-Wilson analysis : Quantify contributions of substituents to activity.
- Co-crystallization : Determine binding interactions (e.g., hydrogen bonding with BRAF’s DFG motif) .
- QSAR modeling : Use computational tools to correlate electronic parameters (logP, polar surface area) with biological data .
How to optimize reaction conditions to improve yield and purity during synthesis?
Q. Advanced Process Optimization
- Solvent optimization : Use DMF for amidation (high dielectric constant) but switch to THF for acid-sensitive steps to minimize side reactions .
- Catalyst screening : Test EEDQ vs. HATU for carboxamide coupling; HATU may reduce racemization .
- Temperature gradients : Stepwise heating (e.g., 0°C → RT for sensitive intermediates) improves regioselectivity in cyclocondensation .
- Workup protocols : Precipitation in ice-cold water removes unreacted reagents, while column chromatography (silica gel, EtOAc/hexane) isolates pure product .
What methodologies are employed to study the compound’s interaction with biological targets?
Q. Advanced Mechanistic Studies
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized BRAFV600E .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) .
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by monitoring protein stabilization upon ligand binding .
- Mutagenesis studies : Introduce point mutations (e.g., BRAF V600E → V600K) to validate specificity .
Data Integration : Combine in vitro and cellular data to build a mechanistic model, as demonstrated for analogous thiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
